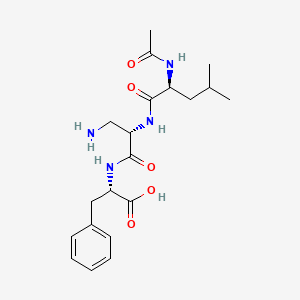![molecular formula C11H20Cl4Si2 B12517411 Methylenebis[dichloro(2-methylbut-2-en-1-yl)silane] CAS No. 653603-37-3](/img/structure/B12517411.png)
Methylenebis[dichloro(2-methylbut-2-en-1-yl)silane]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methylenebis[dichloro(2-methylbut-2-en-1-yl)silane] is an organosilicon compound characterized by its unique structure, which includes two dichloro(2-methylbut-2-en-1-yl) groups connected by a methylene bridge. This compound is known for its reactivity and versatility in various chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methylenebis[dichloro(2-methylbut-2-en-1-yl)silane] can be synthesized through the reaction of silicon tetrachloride with 2-methylbut-2-en-1-yl magnesium bromide, followed by the addition of methylene chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silicon-chlorine bonds.
Industrial Production Methods
In an industrial setting, the production of Methylenebis[dichloro(2-methylbut-2-en-1-yl)silane] involves the use of large-scale reactors where silicon tetrachloride is reacted with the appropriate Grignard reagent. The reaction mixture is then distilled to purify the product, ensuring high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Methylenebis[dichloro(2-methylbut-2-en-1-yl)silane] undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as alcohols, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes.
Reduction Reactions: Reduction can lead to the formation of silanes with different substituents.
Common Reagents and Conditions
Substitution: Common reagents include alcohols, amines, and thiols, typically under basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
Substitution: Products include various organosilicon compounds with different functional groups.
Oxidation: Silanols and siloxanes are the primary products.
Reduction: Reduced silanes with different substituents are formed.
Aplicaciones Científicas De Investigación
Methylenebis[dichloro(2-methylbut-2-en-1-yl)silane] has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and reactivity.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of silicone-based materials, adhesives, and coatings.
Mecanismo De Acción
The mechanism of action of Methylenebis[dichloro(2-methylbut-2-en-1-yl)silane] involves its ability to form stable bonds with various nucleophiles. The silicon-chlorine bonds are highly reactive, allowing for the formation of new silicon-oxygen, silicon-nitrogen, or silicon-sulfur bonds. This reactivity is harnessed in various applications, from material science to biological modifications.
Comparación Con Compuestos Similares
Similar Compounds
- Dichlorodimethylsilane
- Dichlorodiphenylsilane
- Tetrachlorosilane
Uniqueness
Methylenebis[dichloro(2-methylbut-2-en-1-yl)silane] is unique due to its methylene bridge, which provides additional flexibility and reactivity compared to other dichlorosilanes. This structural feature allows for more diverse chemical modifications and applications.
Propiedades
Número CAS |
653603-37-3 |
|---|---|
Fórmula molecular |
C11H20Cl4Si2 |
Peso molecular |
350.3 g/mol |
Nombre IUPAC |
dichloro-[[dichloro(2-methylbut-2-enyl)silyl]methyl]-(2-methylbut-2-enyl)silane |
InChI |
InChI=1S/C11H20Cl4Si2/c1-5-10(3)7-16(12,13)9-17(14,15)8-11(4)6-2/h5-6H,7-9H2,1-4H3 |
Clave InChI |
VWLHBXMVECOBNW-UHFFFAOYSA-N |
SMILES canónico |
CC=C(C)C[Si](C[Si](CC(=CC)C)(Cl)Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


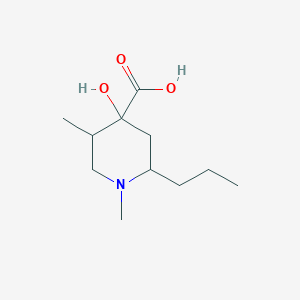

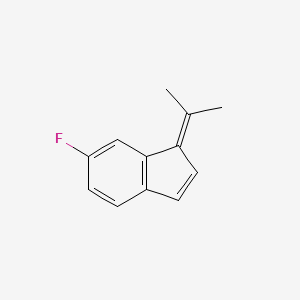
![1H-Pyrazole-3-methanol, 5-[4-(methylsulfonyl)phenyl]-1-(phenylmethyl)-](/img/structure/B12517348.png)
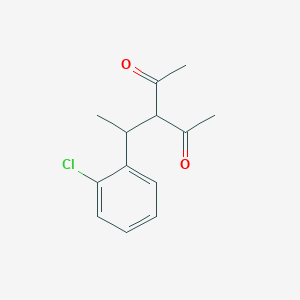

![Pyrido[3,4-B]indolizine](/img/structure/B12517362.png)
![1-Methyl-7,7-diphenylbicyclo[2.2.1]heptane](/img/structure/B12517370.png)

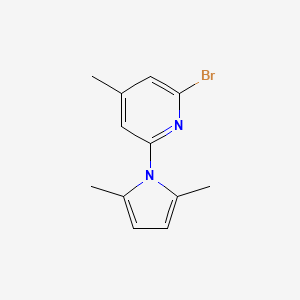
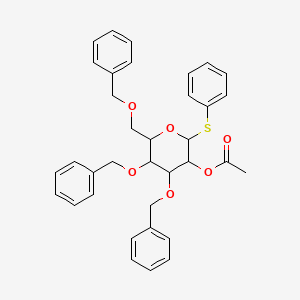
![Phosphonic acid, [1-(hydroxyamino)-2-methylpropyl]-, dimethyl ester](/img/structure/B12517393.png)
![2-{(E)-[(2-Fluorophenyl)methylidene]amino}-5-[(E)-phenyldiazenyl]benzoic acid](/img/structure/B12517398.png)
